molecular formula C11H13NO B14684195 (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one CAS No. 33654-16-9

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one

Katalognummer: B14684195
CAS-Nummer: 33654-16-9
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZIZRQVWVGIHEIC-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and methylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5S) enantiomer. This can be done using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R,5R)-5-methyl-4-phenylpyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    N-methyl-4-phenylpyrrolidin-2-one: A structurally similar compound with a different substitution pattern.

    4-phenylpyrrolidin-2-one: A simpler analog lacking the methyl group.

Uniqueness

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

33654-16-9

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m0/s1

InChI-Schlüssel

ZIZRQVWVGIHEIC-WCBMZHEXSA-N

Isomerische SMILES

C[C@H]1[C@@H](CC(=O)N1)C2=CC=CC=C2

Kanonische SMILES

CC1C(CC(=O)N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.